molecular formula C12H12O4 B2544248 Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate CAS No. 249758-23-4

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate

Cat. No.: B2544248
CAS No.: 249758-23-4
M. Wt: 220.224
InChI Key: REPFRZOCARDXTB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Characterization

1H NMR spectra of analogous benzofurans reveal distinct proton environments:

  • Aromatic protons : Signals at δ 7.6–7.8 ppm (doublets for H-4 and H-5) and δ 6.8–7.2 ppm (H-3 and H-7).
  • Hydroxyethyl chain :
    • Methylene protons adjacent to oxygen (CH₂OH) at δ 3.6–3.8 ppm (triplet).
    • Hydroxyl proton at δ 2.5 ppm (broad singlet, exchangeable).
  • Methyl ester : A singlet at δ 3.9 ppm for the methoxy group.

13C NMR data (predicted):

  • Carbonyl carbon (ester): δ 167–170 ppm.
  • Benzofuran carbons : Aromatic carbons at δ 110–160 ppm, with the furan oxygen causing deshielding at δ 155 ppm for C-2.

Infrared (IR) Spectroscopy for Functional Group Analysis

Key IR absorptions:

  • Ester carbonyl (C=O) : Strong stretch at 1,720–1,740 cm⁻¹.
  • Hydroxyl (O–H) : Broad band at 3,200–3,600 cm⁻¹.
  • Aromatic C–H : Peaks at 3,050–3,100 cm⁻¹.
  • Ether (C–O–C) : Asymmetric stretching at 1,250–1,270 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 220 (C₁₂H₁₂O₄⁺). Major fragments include:

  • m/z 189 : Loss of methoxy group (–OCH₃).
  • m/z 161 : Cleavage of the hydroxyethyl chain (–CH₂CH₂OH).
  • m/z 133 : Benzofuran core after ester decomposition.

Crystallographic Studies and Conformational Analysis

While crystallographic data for this compound is limited, density functional theory (DFT) models predict a planar benzofuran core with substituents adopting low-energy conformations:

  • The hydroxyethyl group favors a gauche conformation to minimize steric clash with the ester moiety.
  • The methyl ester at position 6 aligns perpendicular to the benzofuran plane, reducing electronic repulsion.

Physicochemical Property Profiling

Thermodynamic Stability and Phase Behavior

  • Melting point : Not experimentally reported, but analogous benzofurans melt between 120–150°C.
  • Thermal stability : Decomposes above 250°C, with the ester group undergoing pyrolysis.
  • LogP (predicted) : 1.2 ± 0.3, indicating moderate lipophilicity.

Solubility Parameters in Organic and Aqueous Media

Solvent Solubility (mg/mL)
Water <0.1
Ethanol 15–20
Acetone 30–35
Dichloromethane 40–45

The compound’s solubility follows the Hildebrand solubility parameter (δ ≈ 20 MPa¹/²), aligning with polar aprotic solvents.

Properties

IUPAC Name

methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFRZOCARDXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate typically involves the esterification of 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The methyl ester group undergoes nucleophilic acyl substitution reactions. Key findings:

Reaction TypeReagents/ConditionsProductNotes
TransesterificationAlcohols (e.g., ethanol), acid/base catalystsCorresponding alkyl estersProceeds via methanol displacement; optimal at 60–80°C.
HydrolysisAqueous NaOH/HCl2-(2-Hydroxyethyl)-1-benzofuran-6-carboxylic acidComplete hydrolysis occurs under reflux .
  • The hydroxyethyl side chain remains stable during these reactions but may participate in hydrogen bonding, influencing reaction kinetics.

Halogenation Reactions

Electrophilic aromatic substitution and side-chain halogenation are well-documented:

Aromatic Ring Halogenation

The benzofuran ring undergoes bromination/chlorination at the C4 position (meta to the ester group):

Halogenating AgentConditionsProductYield
Bromine (Br₂)CHCl₃, 0–5°C4-Bromo derivative72%
N-Bromosuccinimide (NBS)CCl₄, AIBN, 70°C4-Bromo derivative65%
  • Regioselectivity is dictated by electron-donating effects of the ester and hydroxyethyl groups .

Side-Chain Halogenation

The hydroxyethyl group reacts with thionyl chloride (SOCl₂) to form a chlorinated intermediate, enabling further substitutions (e.g., with amines).

Cyclization and Heterocycle Formation

The hydroxyethyl group facilitates intramolecular cyclization:

ReactionReagentsProductApplication
Acid-catalyzed dehydrationH₂SO₄, Δ2-Vinylbenzofuran-6-carboxylateIntermediate for fused heterocycles .
Pd-catalyzed couplingMo(CO)₆, CuIBenzofuran-quinoline hybridsPotential anticancer agents .

Oxidation and Reduction

Selective oxidation/reduction pathways:

ProcessReagentsOutcome
Hydroxyethyl oxidationKMnO₄, H⁺2-(2-Ketoethyl)-1-benzofuran-6-carboxylate
Ester reductionLiAlH₄2-(2-Hydroxyethyl)-1-benzofuran-6-methanol
  • Over-oxidation of the benzofuran ring is avoided using mild conditions .

Derivatization for Biological Activity

Modifications enhance pharmacological potential:

DerivativeSynthesis RouteBioactivity
Amide analogsReaction with NH₃ or aminesImproved blood-brain barrier penetration
Acetylated derivativesAc₂O, pyridineEnhanced antimicrobial activity
  • Brominated derivatives show caspase-3/7 activation, indicating apoptotic induction in cancer cells .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate. Research indicates that derivatives of benzofurans exhibit selective cytotoxicity against various cancer cell lines. For instance, certain benzofuran compounds have shown significant activity against leukemia cells (K562 and MOLT-4) and cervical carcinoma cells (HeLa), with structure-activity relationship (SAR) analyses suggesting that specific substitutions enhance their potency against cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Selectivity
1cK56210High
1eMOLT-415Moderate
3aHeLa12High

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis .

Table 2: Antimicrobial Activity Overview

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
22aS. aureus0.78 µg/mL
34E. coli1.5 µg/mL
36aP. aeruginosa0.39 µg/mL

Case Study 1: Anticancer Screening

In a recent study, this compound was evaluated alongside other benzofuran derivatives for its anticancer properties. The results indicated that compounds with hydroxyl substitutions at specific positions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The study found that this compound showed promising results in inhibiting the growth of drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
This compound C${11}$H${10}$O$_4$ 194.19 - 2-Hydroxyethyl (position 2)
- Methyl ester (position 6)
EN300-396162 Enhanced solubility due to hydroxyl group; potential intermediate in drug synthesis.
Ethyl 6-methoxybenzofuran-2-carboxylate C${12}$H${12}$O$_4$ 220.22 - Ethyl ester (position 2)
- Methoxy (position 6)
50551-57-0 Higher lipophilicity (ethoxy group); used in organic synthesis .
Methyl 6-methylbenzofuran-2-carboxylate C${11}$H${10}$O$_3$ 190.20 - Methyl (position 6)
- Methyl ester (position 2)
82788-37-2 Reduced polarity; suitable for hydrophobic matrices .
2-(2-Aminoethyl)-1-benzofuran-6-carboxylate hydrochloride C${8}$H${11}$ClN$2$O$2$ 214.64 - Aminoethyl (position 2)
- Hydrochloride salt
Not specified Ionic character; potential biological activity due to amine group .

Substituent Effects on Reactivity and Solubility

  • Hydroxyethyl vs. Methoxy/Methyl Groups : The hydroxyethyl group in the target compound increases hydrogen-bonding capacity compared to methoxy () or methyl () substituents, improving aqueous solubility .
  • Aminoethyl vs. Hydroxyethyl: The aminoethyl analog () exhibits basicity and ionic character, enabling salt formation and altering biodistribution compared to the neutral hydroxyethyl derivative .

Biological Activity

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C_{12}H_{14}O_{4}
  • Molecular Weight : 222.24 g/mol

The presence of the benzofuran moiety is critical for its biological activity, as it influences interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in inducing apoptosis in cancer cells. For instance:

  • Caspase Activation : In a study involving K562 leukemia cells, compounds similar to this compound demonstrated significant activation of caspases 3 and 7, suggesting a mechanism of apoptosis induction. The increase in caspase activity was observed to be time-dependent, with notable effects after 48 hours of exposure .
CompoundCaspase Activity Increase (Fold)Cell Line
Compound A2.31K562
Compound B1.27K562

2. Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed an MIC of 8 µg/mL against M. tuberculosis H37Rv .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
M. tuberculosis8

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory potential:

  • Interleukin-6 (IL-6) Secretion : Research indicates that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-6 in K562 cells, which is crucial in inflammatory responses .

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

  • Study on Apoptosis Induction : A study demonstrated that certain benzofuran derivatives could induce apoptosis via mitochondrial pathways by increasing reactive oxygen species (ROS) levels in cancer cells. This effect was linked to mitochondrial dysfunction and subsequent caspase activation .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various benzofuran derivatives against clinical strains and found that specific substitutions on the benzofuran ring significantly enhanced antibacterial potency .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves benzofuran ring formation via cyclization or cascade reactions. For example, [3,3]-sigmatropic rearrangements coupled with aromatization strategies have been used for structurally similar benzofuran derivatives (e.g., 7-(benzyloxy)-6-(substituted benzofuranyl)chroman derivatives) . Key parameters for optimization include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
  • Temperature : Controlled heating (80–120°C) to minimize side reactions.
  • Yields : Reported yields for analogous compounds range from 45% to 72% depending on substituent compatibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : A combination of techniques ensures accurate structural elucidation:

  • NMR : ¹H and ¹³C NMR (e.g., δ ~6.8–7.5 ppm for benzofuran protons, δ ~170 ppm for ester carbonyl) .
  • 2D NMR : HSQC and HMBC to confirm connectivity between the hydroxyethyl side chain and benzofuran core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.0945 for C₁₁H₁₂O₄).
  • IR : Stretching frequencies for hydroxyl (~3400 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Crystallization : Slow evaporation from ethanol/water mixtures.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Challenges : Crystal twinning or poor diffraction may require iterative refinement or alternative space group assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

  • Answer : Discrepancies often arise from dynamic effects or overlapping signals. Strategies include:

  • Decoupling Experiments : Suppress coupling to isolate specific protons (e.g., hydroxyethyl group at δ ~3.6–4.2 ppm) .
  • 2D Techniques : NOESY to confirm spatial proximity of substituents.
  • Variable Temperature NMR : Identify conformational flexibility in the hydroxyethyl chain .

Q. What purification challenges are associated with this compound, and how can they be addressed?

  • Answer : Common issues and solutions:

  • Hydrophilic Impurities : Use reverse-phase column chromatography (C18 silica, MeOH/H₂O gradient).
  • By-Product Removal : Acid-base extraction to isolate the ester from unreacted carboxylic acid precursors.
  • Crystallization : Formation of hydrochloride salts (e.g., with HCl/Et₂O) improves crystallinity for derivatives .

Q. How does the electronic environment of the benzofuran ring influence stability under experimental conditions?

  • Answer : The electron-rich benzofuran ring is susceptible to oxidation. Stability studies using LC/MS reveal:

  • Degradation By-Products : Hydrolysis of the ester group to carboxylic acid under acidic conditions .
  • Mitigation : Storage under inert atmosphere (N₂/Ar) at –20°C to prevent auto-oxidation.

Q. What strategies optimize the synthesis of analogs with modified hydroxyethyl side chains?

  • Answer : Substituent compatibility is assessed via:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during reactions .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the benzofuran 2-position.

Methodological Considerations

  • Data Reproducibility : Document solvent batch effects (e.g., trace water in DMSO alters reaction kinetics).
  • Analytical Validation : Cross-validate NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts).

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